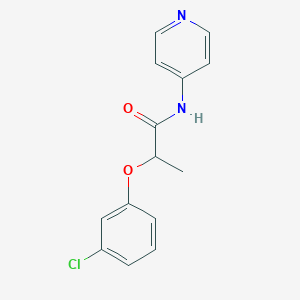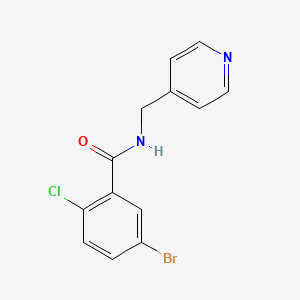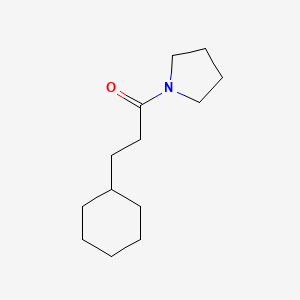
1-(Butylsulfonyl)-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylsulfonyl)-3,5-dimethylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and agrochemicals. The presence of the butylsulfonyl group and the dimethyl substitutions on the piperidine ring confer unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Butylsulfonyl)-3,5-dimethylpiperidine can be synthesized through several methods. One common approach involves the sulfonylation of 3,5-dimethylpiperidine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base neutralizing the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Butylsulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent piperidine.
Substitution: The butylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: 3,5-dimethylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-(Butylsulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Butylsulfonyl)-3,5-dimethylpiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butylsulfonyl group can enhance the compound’s binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
1-(Phenylsulfonyl)piperidine: Similar structure but with a phenyl group instead of a butyl group.
1-(Methylsulfonyl)piperidine: Contains a methylsulfonyl group, leading to different chemical properties.
3,5-Dimethylpiperidine: Lacks the sulfonyl group, resulting in distinct reactivity and applications.
Uniqueness: 1-(Butylsulfonyl)-3,5-dimethylpiperidine is unique due to the combination of the butylsulfonyl group and the dimethyl substitutions. This specific arrangement imparts unique steric and electronic properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H23NO2S |
|---|---|
Molecular Weight |
233.37 g/mol |
IUPAC Name |
1-butylsulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C11H23NO2S/c1-4-5-6-15(13,14)12-8-10(2)7-11(3)9-12/h10-11H,4-9H2,1-3H3 |
InChI Key |
PXEQYQVGWPQRRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1CC(CC(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-cyanothiophen-2-yl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968236.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-cyclohexylurea](/img/structure/B10968240.png)
![methyl (2E)-5-[4-(diethylamino)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10968252.png)
![2-[(Cyclohexylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10968260.png)
acetate](/img/structure/B10968268.png)
![2-[(2-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10968275.png)
![2,4,6-trimethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B10968285.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-[(4-methylphenyl)sulfonyl]piperazine-1-carboxamide](/img/structure/B10968295.png)


![2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diol](/img/structure/B10968305.png)
![2,5-dichloro-N-[4-(difluoromethoxy)-2-methylphenyl]benzenesulfonamide](/img/structure/B10968307.png)
